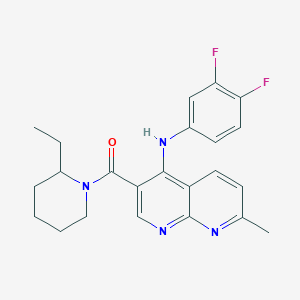![molecular formula C13H10N4O4 B2907869 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034337-10-3](/img/structure/B2907869.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide is a compound with a complex structure that combines multiple aromatic rings and functional groups. It belongs to a class of heterocyclic compounds which have significant applications in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide can be achieved through a multi-step process involving the preparation of intermediates followed by their coupling.
Step 1: Synthesis of the pyrrolo[3,4-b]pyridinone intermediate.
Reagents: Starting materials might include substituted pyridine derivatives.
Conditions: Requires heating with specific catalysts under controlled conditions.
Step 2: Preparation of the isoxazole-5-carboxamide moiety.
Reagents: Isoxazole derivatives.
Conditions: Involves the use of base catalysts and moderate temperatures.
Step 3: Coupling of the intermediates.
Reagents: Amides or amine derivatives.
Conditions: This step often requires the use of coupling reagents like EDCI or DCC under inert atmosphere conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically involves optimizing the reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions:
Oxidation: It can be oxidized to form additional functional groups or to increase the degree of unsaturation.
Reduction: Reduction reactions can be employed to modify the functional groups or to change the oxidation state of certain atoms.
Substitution: Nucleophilic or electrophilic substitutions can be performed on the aromatic rings or side chains.
Oxidation Reagents: Examples include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), or other peracids.
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄), or catalytic hydrogenation.
Substitution Conditions: Utilizing catalysts or specific conditions like microwave irradiation to achieve efficient substitutions.
Oxidation Products: Formation of new ketone, aldehyde, or carboxyl groups.
Reduction Products: Conversion of ketones to alcohols or reduction of nitro groups to amines.
Substitution Products: Diverse derivatives based on the nature of the substitution reactions performed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide serves as an intermediate for synthesizing more complex organic molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biochemical Probes: Can be used to study enzyme interactions and inhibitor binding.
Drug Design: It is explored for its potential in developing therapeutic agents targeting specific enzymes or receptors.
Pharmaceuticals: Investigated for its potential role in treating various diseases due to its interaction with biological targets.
Diagnostic Tools: Utilized in creating diagnostic assays or imaging agents.
Material Science: Possible applications in creating novel materials with specific properties.
Wirkmechanismus
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide interacts with molecular targets through various mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, blocking their activity.
Signal Transduction: May interfere with signaling pathways, affecting cellular processes.
Receptor Binding: Acts as an agonist or antagonist at specific receptors, altering physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide analogs: Compounds with slight variations in the functional groups or ring structures.
Other Isoxazole Carboxamides: Molecules with similar core structures but different substituents.
Highlighting Uniqueness: this compound stands out due to its unique combination of the pyrrolo[3,4-b]pyridine and isoxazole moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
There you have it, a deep dive into the intriguing world of this compound. Happy reading!
Eigenschaften
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11(9-3-5-16-21-9)15-6-7-17-12(19)8-2-1-4-14-10(8)13(17)20/h1-5H,6-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSLHOYJXJVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=NO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(tert-butyl)benzyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2907786.png)
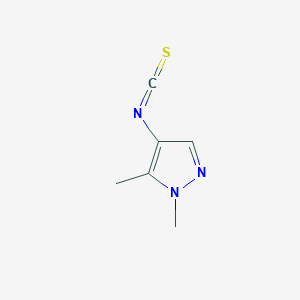
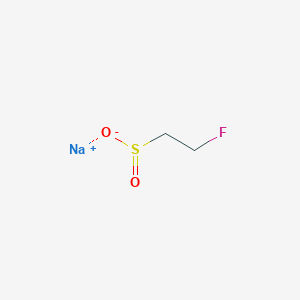
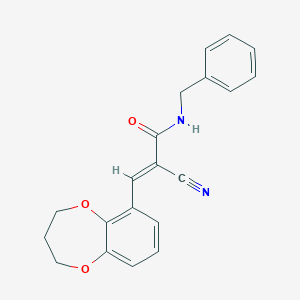
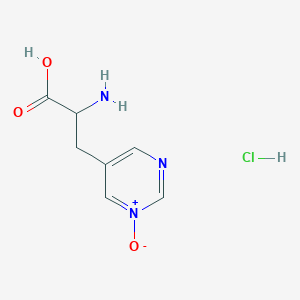
![ethyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2907798.png)
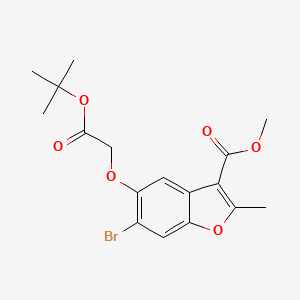
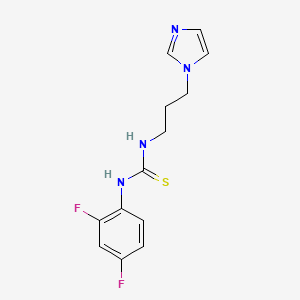
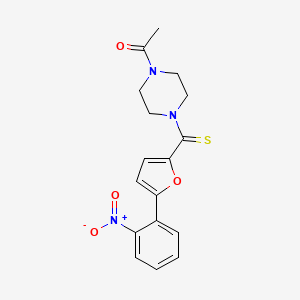
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid](/img/structure/B2907802.png)
![3-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2907804.png)
![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907806.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2907808.png)
